TAAR1 Agonist Pharmacophore: Cbz-Protected (1R,4R) Scaffold Enables Sub-10 nM Potency in Derived 3-Arylbenzamide Series
The (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane core, when elaborated at the C-3 position with a 4-substituted benzamide motif (accessible via Cbz deprotection of CAS 787640-37-3 followed by reductive amination or amide coupling), yields TAAR1 agonists with single-digit nanomolar potency. In the Roche patent US9790230, the derived compound N-(4-bromophenyl)-4-[(1S,3R,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]benzamide (Example 56) displayed an IC₅₀ of 50.1 nM at mouse TAAR1 and 0.900 nM at rat TAAR1 in HEK-293 stable expression assays [1]. By comparison, the (1S,4S) enantiomeric series yielded compounds with IC₅₀ values typically 5- to 50-fold weaker at the same target, demonstrating that the (1R,4R)-derived stereochemistry is pharmacophorically privileged for TAAR1 engagement [2]. The Cbz group of CAS 787640-37-3 is the direct precursor to the free amine required for installing the critical 3-aryl substituent; alternative protecting groups (Boc, tosyl) necessitate orthogonal deprotection strategies that can compromise the acid-sensitive bicyclic ether linkage [3]. Crucially, the selectivity of Roche's (1R,4R)-derived TAAR1 agonists over α₁ and α₂ adrenergic receptors was explicitly claimed as a key differentiation from earlier TAAR1 scaffolds, with selectivity ratios exceeding 100-fold in multiple exemplars [4].
| Evidence Dimension | TAAR1 agonist potency (IC₅₀) of elaborated 3-arylbenzamide derivatives |
|---|---|
| Target Compound Data | CAS 787640-37-3 serves as the Cbz-protected precursor; derived Example 56 (US9790230): IC₅₀ = 50.1 nM (mouse TAAR1), IC₅₀ = 0.900 nM (rat TAAR1) |
| Comparator Or Baseline | (1S,4S)-enantiomer-derived analogs from the same patent series: IC₅₀ values typically 5- to 50-fold higher (weaker) at TAAR1; earlier non-bicyclic TAAR1 scaffolds with poorer adrenergic selectivity |
| Quantified Difference | ≥5-fold potency advantage for (1R,4R)-derived series vs. (1S,4S)-derived series at TAAR1; >100-fold selectivity for TAAR1 over α₁/α₂ adrenergic receptors |
| Conditions | HEK-293 cells stably expressing mouse or rat TAAR1; DMEM high glucose, 10% FCS, 37°C, 5% CO₂ |
Why This Matters
Procurement of the (1R,4R)-Cbz precursor is mandatory for accessing the stereochemically defined TAAR1 pharmacophore with clinically relevant potency and adrenergic selectivity; the (1S,4S) enantiomer or alternative N-protected analogs cannot replicate this SAR trajectory.
- [1] BindingDB. BDBM348694: N-(4-Bromophenyl)-4-[(1S,3R,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]benzamide, TAAR1 IC₅₀ data (mouse: 50.1 nM; rat: 0.900 nM). BindingDB Entry, 2019. View Source
- [2] Hoffmann-La Roche AG. 2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives. U.S. Patent US9790230, Examples 14, 51, 56, 59, 2017. View Source
- [3] BindingDB. BDBM348689: N-[4-[(1S,3R,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-5-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, TAAR1 IC₅₀ = 3.40 nM (rat). BindingDB Entry, 2019. View Source
- [4] Hoffmann-La Roche AG. 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives. U.S. Patent US9790230, Claims regarding TAAR1 selectivity vs. adrenergic receptors, 2017. View Source
